Binding Affinity: DMHBO+ Exhibits 5.4-Fold Tighter Chili Aptamer Binding Than DMHBI+ and ≥25-Fold Tighter Than DFHBI-1T/Broccoli
DMHBO+ binds the Chili RNA aptamer with a dissociation constant (Kd) of 12 nM, representing a 5.4-fold improvement over the green-emitting Chili ligand DMHBI+ (Kd = 65 nM) and a 5.8-fold improvement over the Corn aptamer ligand DFHO (Kd = 70 nM) [1][2]. The affinity advantage extends further when compared across aptamer classes: DMHBO+ binds 25-fold tighter than DFHBI-1T to Broccoli (Kd = 305 nM) and approximately 77-fold tighter than DFHBI to Spinach (Kd ≈ 920 nM) [2]. The enhanced affinity is structurally attributable to two additional hydrogen bonds formed by the oxime substituent of DMHBO+ with the phosphate backbone at G10 and the 2′-OH group of G9 in the Chili binding pocket, contacts that are absent in the DMHBI+ complex [1].
| Evidence Dimension | Dissociation constant (Kd) for cognate RNA aptamer binding |
|---|---|
| Target Compound Data | DMHBO+ Kd = 12 nM (Chili aptamer) |
| Comparator Or Baseline | DMHBI+ Kd = 65 nM (Chili aptamer, same binding site); DFHBI-1T Kd = 305 nM (Broccoli aptamer); DFHO Kd = 70 nM (Corn aptamer); DFHBI Kd ≈ 920 nM (Spinach aptamer) |
| Quantified Difference | 5.4-fold vs DMHBI+; 5.8-fold vs DFHO/Corn; 25-fold vs DFHBI-1T/Broccoli; ~77-fold vs DFHBI/Spinach |
| Conditions | Kd determined by fluorescence titration in 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2 [1][2] |
Why This Matters
The 12 nM Kd ensures near-quantitative complex formation at low nanomolar probe concentrations, reducing required chromophore loading, minimizing background from unbound ligand, and enabling robust signal at limiting RNA target concentrations where weaker-binding analogs would fail to saturate.
- [1] Mieczkowski M, Steinmetzger C, Bessi I, Lenz AK, Schmiedel A, Holzapfel M, Lambert C, Pena V, Höbartner C. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine. Nature Communications. 2021;12:3549. DOI: 10.1038/s41467-021-23932-0. View Source
- [2] Braselmann E, Rathjen C, Yeldell S, Höbartner C, Palmer AE. Fluorogenic RNA-Based Biosensors of Small Molecules: Current Developments, Uses, and Perspectives. Biosensors. 2024;14(8):376. Table 1. DOI: 10.3390/bios14080376. View Source
